molecular formula C11H13Cl2N3 B14847982 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride

5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride

Cat. No.: B14847982
M. Wt: 258.14 g/mol
InChI Key: SBNVHOKQEXNALN-UHFFFAOYSA-N
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Description

5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with ethylenediamine, followed by reduction and cyclization to form the imidazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, amino derivatives, and substituted imidazoles .

Scientific Research Applications

5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-YL)isoindoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Properties

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

5-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydroisoindole;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c12-10-2-1-8-6-15(7-9(8)5-10)11-13-3-4-14-11;/h1-2,5H,3-4,6-7H2,(H,13,14);1H

InChI Key

SBNVHOKQEXNALN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N2CC3=C(C2)C=C(C=C3)Cl.Cl

Origin of Product

United States

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